molecular formula C19H23NO2 B5162414 N-(4-sec-butylphenyl)-2-phenoxypropanamide

N-(4-sec-butylphenyl)-2-phenoxypropanamide

Cat. No. B5162414
M. Wt: 297.4 g/mol
InChI Key: MFJXTDPBAILXBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-sec-butylphenyl)-2-phenoxypropanamide, also known as A-836,339, is a selective cannabinoid receptor type 2 (CB2) agonist. It has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, and neurodegenerative disorders.

Mechanism of Action

N-(4-sec-butylphenyl)-2-phenoxypropanamide is a selective CB2 receptor agonist. CB2 receptors are primarily expressed in immune cells and are involved in modulating immune responses and inflammation. Activation of CB2 receptors by N-(4-sec-butylphenyl)-2-phenoxypropanamide leads to a reduction in inflammation and pain. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
N-(4-sec-butylphenyl)-2-phenoxypropanamide has been shown to have anti-inflammatory and analgesic effects in preclinical studies. It reduces the production of pro-inflammatory cytokines and chemokines and inhibits the activation of immune cells. It also reduces pain by modulating the activity of nociceptive neurons. Additionally, it has neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-(4-sec-butylphenyl)-2-phenoxypropanamide has several advantages for lab experiments. It is a selective CB2 receptor agonist, which allows for the specific targeting of CB2 receptors. It also has high potency and efficacy in preclinical studies. However, it has some limitations, including poor solubility in water and low bioavailability. These limitations can be overcome by using appropriate solvents and formulation strategies.

Future Directions

N-(4-sec-butylphenyl)-2-phenoxypropanamide has several potential future directions for research. It can be investigated for its potential therapeutic applications in various diseases, including inflammation, pain, and neurodegenerative disorders. It can also be used as a tool compound to study the role of CB2 receptors in various physiological and pathological processes. Additionally, it can be used as a lead compound for the development of novel CB2 receptor agonists with improved pharmacological properties.

Synthesis Methods

The synthesis of N-(4-sec-butylphenyl)-2-phenoxypropanamide involves the reaction of 4-sec-butylphenylboronic acid with 2-bromoethanol in the presence of palladium catalyst and triethylamine. The resulting product is then reacted with phenoxyacetic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to yield N-(4-sec-butylphenyl)-2-phenoxypropanamide. The synthesis process is relatively straightforward and yields high purity and yield of the final product.

Scientific Research Applications

N-(4-sec-butylphenyl)-2-phenoxypropanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. It has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and multiple sclerosis.

properties

IUPAC Name

N-(4-butan-2-ylphenyl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-4-14(2)16-10-12-17(13-11-16)20-19(21)15(3)22-18-8-6-5-7-9-18/h5-15H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJXTDPBAILXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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